N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine
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Overview
Description
N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine is a chemical compound with the molecular formula C15H14N2O2 and a molecular weight of 254.28 g/mol . This compound belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are commonly found in many commercially available drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine typically involves the cycloaddition reaction of appropriate precursors. One common method includes the reaction of 5-methoxy-2-nitrobenzaldehyde with benzylamine under specific conditions to form the desired isoxazole ring . The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-5-phenylisoxazol-3-amine
- N-Benzyl-5-chlorobenzo[d]isoxazol-3-amine
- N-Benzyl-5-methylbenzo[d]isoxazol-3-amine
Uniqueness
N-Benzyl-5-methoxybenzo[d]isoxazol-3-amine is unique due to the presence of the methoxy group at the 5-position of the isoxazole ring. This structural feature may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H14N2O2 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
N-benzyl-5-methoxy-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C15H14N2O2/c1-18-12-7-8-14-13(9-12)15(17-19-14)16-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
HRQYOZQHCWAUOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)ON=C2NCC3=CC=CC=C3 |
Origin of Product |
United States |
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